2,5- vs. 3,4-Dimethyl Regioisomer Physicochemical Profile
PubChem-computed XLogP3 values for the 2,5-dimethyl isomer (CID 131140411) and the 3,4-dimethyl isomer (CID 131021951) are both 1.7, with identical TPSA (23.5 Ų) and rotatable bond count (3) [1][2]. This indicates that bulk global lipophilicity descriptors do not distinguish these isomers. However, estimated logP data from vendor characterization of the 3,5-dimethyl isomer indicate a higher value of approximately 2.1, suggesting that the methylation pattern does modulate lipophilicity in a regioisomer-dependent manner . The 2,5-dimethyl isomer's lower predicted logP relative to the 3,5-dimethyl congener may confer subtly different membrane partitioning and non-specific binding behavior, though direct experimental logP measurements for head-to-head comparison are not yet available in the primary literature.
| Evidence Dimension | Computed lipophilicity (XLogP3 / estimated logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 (PubChem); TPSA = 23.5 Ų |
| Comparator Or Baseline | 3,4-dimethyl isomer: XLogP3 = 1.7; 3,5-dimethyl isomer: estimated logP ≈ 2.1 |
| Quantified Difference | ΔlogP ≈ 0.4 between 2,5- and 3,5-dimethyl isomers (estimated) |
| Conditions | Computational prediction (XLogP3 3.0 algorithm); vendor-estimated logP |
Why This Matters
A ΔlogP of 0.4 can translate to a ~2.5-fold difference in octanol-water partition coefficient, which may influence membrane permeability, plasma protein binding, and non-specific tissue distribution in screening assays, making the 2,5-isomer a potentially distinct choice for CNS versus peripheral target programs.
- [1] PubChem CID 131140411: 1-(2,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol, XLogP3 = 1.7. https://pubchem.ncbi.nlm.nih.gov/compound/131140411 View Source
- [2] PubChem CID 131021951: 1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol, XLogP3 = 1.7. https://pubchem.ncbi.nlm.nih.gov/compound/131021951 View Source
